molecular formula C18H16Cl2N4O5S2 B2687361 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330676-58-9

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2687361
CAS RN: 330676-58-9
M. Wt: 503.37
InChI Key: YVODGDCPFLNQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound contains a total of 53 bonds, including 35 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 5 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . The compound also contains 1 secondary amide (aromatic) and 1 nitro group (aromatic) .

Scientific Research Applications

Antitumor Activity and Chemical Synthesis

The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide, due to its complex structure, has been explored for its potential antitumor activities. Research into imidazole derivatives, which share structural similarities, indicates a broader interest in compounds with potential antitumor effects. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages, highlighting a significant area of interest in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Material Science and Polymer Research

In material science, the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines showcases the utility of structurally complex compounds in creating materials with high refractive indices and small birefringence, alongside good thermomechanical stabilities. This research demonstrates the potential of such compounds in developing advanced materials with specific optical and mechanical properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Development of Chemical Synthesis Techniques

The field of synthetic chemistry benefits from studies focused on the solid-phase combinatorial synthesis of benzothiazole and dihydro-[1,5]-benzothiazepine derivatives, illustrating the versatility and importance of such compounds in medicinal chemistry and drug design. Techniques developed through this research can aid in the synthesis of a wide range of benzothiazole derivatives with potential biological activities (Lee, Lam, & Lee, 2001).

properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O5S2/c19-7-9-23(10-8-20)31(28,29)14-4-1-12(2-5-14)17(25)22-18-21-15-11-13(24(26)27)3-6-16(15)30-18/h1-6,11H,7-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODGDCPFLNQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.